2,4-dichloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichloro and benzoxazolyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common method includes the condensation of 2,4-dichlorophenol with 2-(3-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2,4-dichloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The pathways involved often include oxidative stress and apoptosis, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-6-[(E)-{[2-hydroxyphenyl]imino}methyl]phenol
- 2,4-dichloro-6-[(E)-{[3-methoxyphenyl]imino}methyl]phenol
- 2,4-dichloro-6-[(E)-{[2-hydroxy-4-nitrophenyl]imino}methyl]phenol
Uniqueness
What sets 2,4-dichloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol apart is its benzoxazolyl group, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C20H11Cl3N2O2 |
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Molecular Weight |
417.7 g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-13-3-1-2-11(6-13)20-25-17-9-15(4-5-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H |
InChI Key |
MNDZGAVUDHWPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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